2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Reactivity and Derivative Formation : This compound is involved in reactions under alkaline conditions in common solvents, leading to the formation of compounds with a 6-aminothiocytosine skeleton. These reactions are influenced by hydrogen-bond networks and other molecular interactions (Grześkiewicz et al., 2020).
- Role in Chemiluminescence : It's involved in the synthesis of sulfanyl-substituted bicyclic dioxetanes, contributing to the study of base-induced chemiluminescence, a key aspect in understanding light emission in chemical reactions (Watanabe et al., 2010).
Molecular Synthesis and Structure
- Heterocyclic Compound Synthesis : This compound plays a role in the synthesis of heterocyclic sulfanylpyrimidin-4(3H)-one derivatives. These compounds have a spectrum of biological activities, showcasing the compound's significance in pharmaceutical chemistry (Bassyouni & Fathalla, 2013).
- Crystal Structure Analysis : Studies have been conducted on the crystal structures of derivatives involving this compound, providing insights into its role in forming complex molecular architectures (Ma et al., 2018).
Spectroscopy and Molecular Docking
- Spectroscopic Investigation : There has been research into the vibrational spectral analysis of derivatives of this compound. These studies help in understanding the stability and electronic structure of molecules, crucial for designing drugs and other materials (Alzoman et al., 2015).
- Potential Chemotherapeutic Applications : The compound's derivatives have been synthesized and evaluated for cytotoxic activity, indicating its potential in the development of new chemotherapeutic agents (Stolarczyk et al., 2018).
Diverse Chemical Reactions and Syntheses
- Formation of Derivatives and Reactions : Research includes the formation and reactions of derivatives of simple pyrimidinesulphonic acids, demonstrating the compound's versatility in chemical synthesis (Brown & Hoskins, 1972).
- Reaction Studies with N,N-Binucleophilic Agents : The compound is involved in reactions with various nitrogen-containing binucleophilic agents, leading to the formation of diverse and structurally complex products (Kosolapova et al., 2013).
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3OS/c1-19(2)13-12(20-3)7-17-14(18-13)21-8-9-4-5-10(15)6-11(9)16/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGYCUHFRXSWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1OC)SCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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